(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one is a complex organic compound characterized by its unique structure, which includes a pyridoindole moiety and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one typically involves multi-step organic reactions. One common approach is the condensation of a pyridoindole derivative with a suitable aldehyde, followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridoindole compounds.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of (3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one: shares structural similarities with other pyridoindole derivatives, such as harmine and harmaline.
Harmine: Known for its psychoactive properties and potential therapeutic applications.
Harmaline: Similar to harmine but with distinct pharmacological effects.
Uniqueness
What sets this compound apart is its unique combination of hydroxyl groups and the pyridoindole core. This structure confers specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one |
InChI |
InChI=1S/C16H16N2O4/c19-8-14(22)12(20)7-13(21)16-15-10(5-6-17-16)9-3-1-2-4-11(9)18-15/h1-6,12,14,18-20,22H,7-8H2/t12-,14+/m0/s1 |
InChI Key |
RSEGMZMZRFXVDC-GXTWGEPZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)CC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.